molecular formula C13H12N2O4S B7935036 Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B7935036
M. Wt: 292.31 g/mol
InChI Key: PWKILKHSYFNRRJ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate is an organic compound that features a thiazole ring, a nitrophenyl group, and an ethyl acetate moiety. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-2-19-12(16)7-10-8-20-13(14-10)9-4-3-5-11(6-9)15(17)18/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKILKHSYFNRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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